molecular formula C15H17BrN2O B11124084 N-[2-(5-bromo-1H-indol-1-yl)ethyl]cyclobutanecarboxamide

N-[2-(5-bromo-1H-indol-1-yl)ethyl]cyclobutanecarboxamide

Cat. No.: B11124084
M. Wt: 321.21 g/mol
InChI Key: ILMNVACIUFKFEU-UHFFFAOYSA-N
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Description

N-[2-(5-bromo-1H-indol-1-yl)ethyl]cyclobutanecarboxamide is a compound that belongs to the class of indole derivatives. Indole derivatives are known for their significant biological activities and are widely used in medicinal chemistry. This compound, in particular, features a brominated indole moiety linked to a cyclobutanecarboxamide group, which may confer unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(5-bromo-1H-indol-1-yl)ethyl]cyclobutanecarboxamide typically involves the bromination of an indole precursor followed by coupling with a cyclobutanecarboxamide moiety. One common method involves the Fischer indole synthesis, where an indole derivative is brominated using bromine or N-bromosuccinimide (NBS) under controlled conditions . The brominated indole is then reacted with an appropriate cyclobutanecarboxamide derivative under conditions that facilitate amide bond formation .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, can make the industrial synthesis more sustainable .

Chemical Reactions Analysis

Types of Reactions

N-[2-(5-bromo-1H-indol-1-yl)ethyl]cyclobutanecarboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-[2-(5-bromo-1H-indol-1-yl)ethyl]cyclobutanecarboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[2-(5-bromo-1H-indol-1-yl)ethyl]cyclobutanecarboxamide involves its interaction with specific molecular targets in cells. The indole moiety can bind to various receptors and enzymes, modulating their activity. For example, it may inhibit the activity of certain kinases involved in cell proliferation, leading to anticancer effects. The bromine atom can enhance the compound’s binding affinity to its targets, increasing its potency .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-(5-bromo-1H-indol-1-yl)ethyl]cyclobutanecarboxamide is unique due to the presence of the bromine atom, which can significantly influence its chemical and biological properties. The bromine atom can enhance the compound’s binding affinity to its molecular targets, potentially increasing its potency and selectivity .

Properties

Molecular Formula

C15H17BrN2O

Molecular Weight

321.21 g/mol

IUPAC Name

N-[2-(5-bromoindol-1-yl)ethyl]cyclobutanecarboxamide

InChI

InChI=1S/C15H17BrN2O/c16-13-4-5-14-12(10-13)6-8-18(14)9-7-17-15(19)11-2-1-3-11/h4-6,8,10-11H,1-3,7,9H2,(H,17,19)

InChI Key

ILMNVACIUFKFEU-UHFFFAOYSA-N

Canonical SMILES

C1CC(C1)C(=O)NCCN2C=CC3=C2C=CC(=C3)Br

Origin of Product

United States

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